Home > Products > Screening Compounds P61894 > Protein Kinase C 19-31 acetate
Protein Kinase C 19-31 acetate -

Protein Kinase C 19-31 acetate

Catalog Number: EVT-10957368
CAS Number:
Molecular Formula: C69H122N26O18
Molecular Weight: 1603.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C 19-31 acetate is a peptide inhibitor derived from the pseudo-substrate regulatory domain of Protein Kinase C alpha, specifically from residues 19 to 31. This compound is notable for its role in inhibiting the activity of Protein Kinase C, a crucial enzyme involved in various cellular signaling pathways. The peptide features a modification where serine replaces the wild-type alanine at position 25, enhancing its specificity and efficacy as a substrate for testing Protein Kinase C activity .

Source and Classification

Protein Kinase C 19-31 acetate is classified as a peptide inhibitor and is primarily utilized in biochemical research to study the mechanisms of Protein Kinase C signaling. It is synthesized from the regulatory domain of Protein Kinase C alpha, making it a valuable tool in understanding the enzyme's role in cellular processes such as proliferation, differentiation, and apoptosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Protein Kinase C 19-31 acetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications such as the substitution of alanine with serine at position 25. The final product is then cleaved from the resin, purified, and characterized using techniques such as high-performance liquid chromatography and mass spectrometry to confirm its identity and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of Protein Kinase C 19-31 acetate is C69H122N26O18C_{69}H_{122}N_{26}O_{18} with a molecular weight of approximately 1603.9 g/mol. The structure comprises a sequence of amino acids that mimic the natural substrates of Protein Kinase C, allowing it to effectively inhibit the enzyme's activity by competing for binding sites .

Chemical Reactions Analysis

Reactions and Technical Details

Protein Kinase C 19-31 acetate functions primarily through competitive inhibition. It binds to the active site of Protein Kinase C, preventing substrate phosphorylation. This interaction can be studied through various biochemical assays that measure kinase activity in the presence and absence of the inhibitor. For instance, experiments often involve incubating cells with phorbol esters, which activate Protein Kinase C, alongside varying concentrations of Protein Kinase C 19-31 acetate to assess its inhibitory effects .

Mechanism of Action

Process and Data

The mechanism by which Protein Kinase C 19-31 acetate exerts its inhibitory effects involves mimicking natural substrates of Protein Kinase C. By binding to the enzyme's active site, it prevents the phosphorylation of target proteins that are normally activated by Protein Kinase C signaling pathways. This inhibition can lead to alterations in cellular responses such as growth factor signaling, apoptosis, and synaptic transmission .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein Kinase C 19-31 acetate is typically stored as a powder at -20°C to maintain stability over time. In solution (e.g., DMSO), it remains stable for up to one year at -80°C. The compound is soluble in dimethyl sulfoxide at concentrations up to 10 mM, making it suitable for various experimental applications .

Applications

Scientific Uses

Protein Kinase C 19-31 acetate has several applications in scientific research:

  • Biochemical Assays: It is widely used to study Protein Kinase C activity in vitro.
  • Cell Signaling Research: Researchers utilize this compound to investigate the role of Protein Kinase C in various signaling pathways related to cancer, inflammation, and neurobiology.
  • Drug Development: Understanding how this inhibitor interacts with Protein Kinase C can inform the development of therapeutic agents targeting related pathways in diseases such as cancer and neurodegenerative disorders .
Molecular Mechanism of Action of Protein Kinase C 19-31 Acetate

Pseudosubstrate Domain Mimicry in Protein Kinase C Inhibition

Protein Kinase C 19-31 acetate (sequence: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val) is a synthetic peptide corresponding to residues 19–31 of the regulatory domain of Protein Kinase C alpha. This sequence replicates the endogenous pseudosubstrate region responsible for maintaining Protein Kinase C in an autoinhibited state under basal conditions. The pseudosubstrate domain contains a critical alanine residue instead of a phosphorylatable serine/threonine, rendering it incapable of serving as a catalytic substrate while enabling high-affinity binding to the substrate-recognition cavity of the Protein Kinase C catalytic domain [3] [8].

Biochemical analyses confirm that Protein Kinase C 19-31 acetate competitively occupies the substrate-binding cleft, sterically hindering access to physiological substrates. Structural studies reveal that the conserved "RFARKGAL" motif within this peptide anchors it to conserved lysine-rich regions in the catalytic site through electrostatic interactions, mimicking the autoinhibitory mechanism of full-length Protein Kinase C. Substitution of alanine with serine at the phosphoacceptor position abolishes this inhibitory function, underscoring the necessity of pseudosubstrate mimicry for activity [2] [5].

Table 1: Pseudosubstrate Domain Sequences Across Protein Kinase C Isoforms

Isoform ClassIsoformPseudosubstrate SequenceKey Residues
ConventionalProtein Kinase C alphaRFARKGALRQKNVAla²⁷ (non-phosphorylatable)
ConventionalProtein Kinase C beta IKMAVRRGKNQKNVAla¹⁰⁹
NovelProtein Kinase C deltaRGPATKGAIKQAKAla¹⁴⁵
AtypicalProtein Kinase C zetaQEAVGSKIKKTLAla¹¹⁸

Competitive Inhibition Kinetics and Protein Kinase C Isoform Selectivity

Protein Kinase C 19-31 acetate exhibits competitive inhibition kinetics with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 100 nM against conventional Protein Kinase C isoforms in vitro. Kinetic analyses demonstrate concentration-dependent displacement of fluorescent substrate probes from the catalytic site, with inhibition constants (Kᵢ) ranging from 20–200 nM depending on isoform and assay conditions. The peptide shows higher affinity for conventional (Protein Kinase C alpha, beta, gamma) and novel isoforms (Protein Kinase C delta, epsilon) compared to atypical isoforms (Protein Kinase C zeta, iota), attributable to sequence divergence in their pseudosubstrate regions and catalytic domain architectures [5] [8].

Isoform selectivity arises from structural variations in the substrate-binding groove:

  • Conventional Isoforms: High affinity due to complementary charge interactions between the peptide's arginine/lysine residues and conserved glutamate/aspartate residues in the C4 domain of Protein Kinase C alpha/beta/gamma.
  • Novel Isoforms: Moderate affinity influenced by hydrophobic interactions with the C1B domain, which partially occludes the catalytic site.
  • Atypical Isoforms: Low affinity due to absence of a classical pseudosubstrate domain and distinct catalytic site topology [2] [3].

Table 2: Kinetic Parameters of Protein Kinase C 19-31 Acetate Inhibition

Protein Kinase C IsoformIC₅₀ (nM)Kᵢ (nM)Inhibition ModeCatalytic Domain Specificity
Protein Kinase C alpha10020–50CompetitiveConventional (C1A-C1B-C2-C3-C4)
Protein Kinase C gamma15040–80CompetitiveConventional (C1A-C1B-C2-C3-C4)
Protein Kinase C delta20080–150CompetitiveNovel (C1A-C1B-C2-like-C3-C4)
Protein Kinase C epsilon300100–200CompetitiveNovel (C1A-C1B-C2-like-C3-C4)
Protein Kinase C zeta>1000>500Weak competitiveAtypical (PB1-C3-C4)

Allosteric Regulation of Catalytic Domain Function

Beyond direct substrate competition, Protein Kinase C 19-31 acetate induces long-range conformational changes that stabilize the autoinhibited state of Protein Kinase C. Binding of the peptide to the catalytic domain prevents release of the autoinhibitory pseudosubstrate segment from the active site, even in the presence of activating cofactors like diacylglycerol or phorbol esters. This dual mechanism—occupying the substrate-binding cleft while reinforcing pseudosubstrate engagement—effectively "locks" Protein Kinase C in a closed, inactive conformation [3] [6].

Biophysical studies indicate that peptide binding alters protease sensitivity of the hinge region connecting the regulatory and catalytic domains, confirming global structural rearrangement. These allosteric effects impair phosphorylation-dependent maturation of Protein Kinase C (e.g., at the activation loop, turn motif, and hydrophobic motif), further suppressing catalytic competence. Consequently, downstream signaling cascades reliant on substrate phosphorylation (e.g., MARCKS, occludin, neurogranin) are disrupted without direct kinase inhibition [6] [7].

Table 3: Allosteric Effects of Protein Kinase C 19-31 Acetate on Protein Kinase C Conformation

Conformational StateHinge Region AccessibilityCatalytic Domain PhosphorylationActivation by Diacylglycerol
Basal (Uninhibited)ProtectedPartialYes
ActivatedExposedCompleteEnhanced
Inhibited (with peptide)RigidifiedImpairedNo

Calcium-Dependent vs. Calcium-Independent Inhibition Mechanisms

The efficacy of Protein Kinase C 19-31 acetate varies between conventional (calcium-dependent) and novel/atypical (calcium-independent) isoforms due to mechanistic differences in their activation:

  • Calcium-Dependent Inhibition (Conventional Isoforms): Calcium binding to the C2 domain facilitates Protein Kinase C translocation to membranes. Protein Kinase C 19-31 acetate prevents calcium-induced conformational changes by stabilizing intramolecular interactions between the pseudosubstrate and catalytic domains. This blocks membrane association and subsequent diacylglycerol binding, effectively inhibiting both calcium-dependent priming and catalytic activation. Electrophysiological data confirm this mechanism in cellular models, where the peptide abolishes Protein Kinase C-mediated phosphorylation events (e.g., Kir6.2 potassium channel modulation) only in calcium-rich microenvironments [1] [7].
  • Calcium-Independent Inhibition (Novel/Atypical Isoforms): For novel isoforms, diacylglycerol binding to the C1 domain drives activation without calcium. Protein Kinase C 19-31 acetate competitively inhibits diacylglycerol-dependent activation by constraining the catalytic domain's mobility, reducing diacylglycerol affinity by >50%. Atypical isoforms, insensitive to both calcium and diacylglycerol, are minimally inhibited due to their distinct regulatory architecture [2] [3].

Notably, the peptide retains partial efficacy against novel isoforms in calcium-free systems, confirming its role in disrupting diacylglycerol-dependent allostery independently of calcium flux [1] [6].

Table 4: Inhibition Efficacy Across Protein Kinase C Classes in Calcium-Rich vs. Calcium-Free Conditions

Protein Kinase C ClassKey Activators% Inhibition (Calcium-Rich)% Inhibition (Calcium-Free)Primary Inhibition Mechanism
ConventionalCalcium, Diacylglycerol85–95%<10%Blocks calcium-induced membrane translocation & catalytic opening
NovelDiacylglycerol70–80%60–70%Competes with substrates; reduces diacylglycerol affinity
AtypicalPhosphatidylserine10–20%10–20%Weak catalytic competition

Properties

Product Name

Protein Kinase C 19-31 acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C69H122N26O18

Molecular Weight

1603.9 g/mol

InChI

InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1

InChI Key

PPMUZWPFMMEXQI-LIVLXYFQSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.